Cas no 2228775-85-5 (3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid)

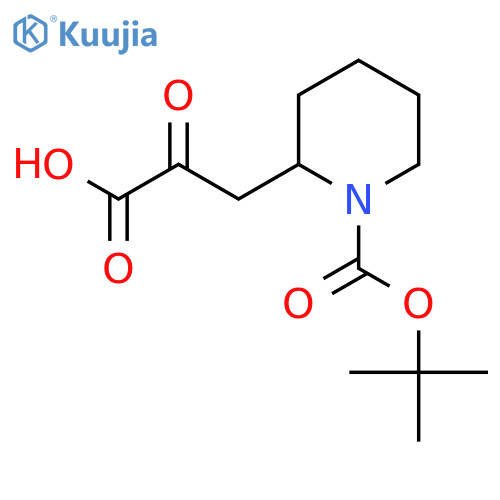

2228775-85-5 structure

商品名:3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid

- 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid

- EN300-1889339

- 2228775-85-5

-

- インチ: 1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-5-4-6-9(14)8-10(15)11(16)17/h9H,4-8H2,1-3H3,(H,16,17)

- InChIKey: YVEPXSGZIRXMFZ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCCC1CC(C(=O)O)=O)=O

計算された属性

- せいみつぶんしりょう: 271.14197277g/mol

- どういたいしつりょう: 271.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 83.9Ų

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1889339-0.1g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 0.1g |

$767.0 | 2023-09-18 | ||

| Enamine | EN300-1889339-0.25g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 0.25g |

$801.0 | 2023-09-18 | ||

| Enamine | EN300-1889339-5.0g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 5g |

$2525.0 | 2023-06-03 | ||

| Enamine | EN300-1889339-0.05g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 0.05g |

$732.0 | 2023-09-18 | ||

| Enamine | EN300-1889339-10g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 10g |

$3746.0 | 2023-09-18 | ||

| Enamine | EN300-1889339-1g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 1g |

$871.0 | 2023-09-18 | ||

| Enamine | EN300-1889339-0.5g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 0.5g |

$836.0 | 2023-09-18 | ||

| Enamine | EN300-1889339-1.0g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 1g |

$871.0 | 2023-06-03 | ||

| Enamine | EN300-1889339-10.0g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 10g |

$3746.0 | 2023-06-03 | ||

| Enamine | EN300-1889339-2.5g |

3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-oxopropanoic acid |

2228775-85-5 | 2.5g |

$1707.0 | 2023-09-18 |

3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2228775-85-5 (3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-oxopropanoic acid) 関連製品

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬